molecular formula C20H16BrNO7 B11135716 N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B11135716
M. Wt: 462.2 g/mol
InChI Key: BVTUPDUJOHBYOM-UHFFFAOYSA-N
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Description

N-({[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a synthetic coumarin derivative conjugated with glycine via an acetyloxy linker. The compound features a bromophenoxy substituent at position 3 of the coumarin core, a methyl group at position 2, and a 4-oxo functional group. While direct biological data for this compound are unavailable, its structural analogues exhibit roles as formyl peptide receptor 1 (FPR1) antagonists or anti-inflammatory agents .

Properties

Molecular Formula

C20H16BrNO7

Molecular Weight

462.2 g/mol

IUPAC Name

2-[[2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C20H16BrNO7/c1-11-20(29-15-5-3-2-4-14(15)21)19(26)13-7-6-12(8-16(13)28-11)27-10-17(23)22-9-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)

InChI Key

BVTUPDUJOHBYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)OC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Acetylation and Glycine Coupling: The final steps involve acetylation of the chromenone derivative followed by coupling with glycine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites. It is being studied for its effects on enzymes involved in metabolic pathways and signal transduction.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy and chromenone moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The glycine moiety may facilitate its transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Coumarin Core

The target compound’s distinguishing feature is the 2-bromophenoxy group at position 3. Key comparisons with analogues include:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Bioactivity (If Known)
Target Compound 3-(2-Bromophenoxy), 2-methyl, 4-oxo ~443.3 (est.) Bromophenoxy, acetyl-glycine Not reported
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-Hexyl, 4-methyl 375.42 Alkyl chain, acetyl-glycine Not reported
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 4-methyl 291.26 Methyl, acetyl-glycine Irritant (hazard class)
35a (FPR1 antagonist) 3-(2-Methoxyphenyl), 6-hexyl ~450 (est.) Methoxy, hexyl FPR1 antagonism (IC50: ~0.5 µM)

Key Observations :

  • Bromine vs. Methoxy/Chloro: The bromophenoxy group in the target compound increases molecular weight and lipophilicity compared to methoxy (35a) or chloro () substituents. Bromine’s electronegativity and steric bulk may influence binding to hydrophobic protein pockets or alter metabolic stability .
  • Positional Effects: Substitutions at position 3 (e.g., bromophenoxy in the target vs. hexyl in ) significantly impact steric and electronic properties. For instance, hexyl chains enhance hydrophobicity, while bromophenoxy may introduce halogen-bonding capabilities.

Example :

  • describes the use of DMF and heptanoyl chloride to synthesize acetylated derivatives, suggesting similar steps for the target compound but with 2-bromophenol as a starting material.
  • ZnCl₂-catalyzed reflux () may be adapted for introducing the bromophenoxy group, though reaction times could vary due to bromine’s lower reactivity compared to methoxy groups .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility: The bromophenoxy group increases molecular weight (~443 g/mol) compared to simpler analogues (e.g., 291.26 g/mol in ), likely reducing aqueous solubility.
  • Crystallography : Structural determination of similar compounds relies on tools like SHELXL () and Mercury (). The bromine atom in the target compound could facilitate halogen bonding, influencing crystal packing .

Biological Activity

N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a bromophenoxy group linked to a chromenone core, suggests potential biological activities that have garnered attention in various research fields, particularly in pharmacology and medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number929339-47-9
Molecular FormulaC18H13BrO6
Molecular Weight405.196 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point546.6 ± 50 °C
Flash Point284.4 ± 30 °C

Antimicrobial Properties

Research indicates that chromenone derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenoxy group enhances the compound's reactivity against various microbial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated cytotoxic effects with IC50 values indicating moderate to high potency against these cell lines. For instance, related chromenone derivatives have shown IC50 values as low as 4.363 μM, suggesting a promising avenue for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). These interactions are crucial for modulating inflammatory responses and could contribute to its anticancer effects .
  • Signal Transduction Modulation : The bromophenoxy group may facilitate interactions with cellular receptors involved in signal transduction pathways, potentially altering gene expression and metabolic processes .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells. Results indicated significant cytotoxicity with an IC50 value of approximately 10 μM, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of chromenone derivatives, including this compound. It was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL, demonstrating its potential utility in treating bacterial infections .

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